Actinomycin X2 (Ac.X2) is a peptide pigment produced by the marine-derived Streptomyces cyaneofuscatus and is a member of the actinomycin family of chromogenic lactone peptides. Actinomycins are known for their clinical applications as antibiotics and have been extensively studied for their biological activities, which are primarily based on their ability to form tight, reversible complexes with DNA5. The presence of guanine in DNA is necessary for the formation of these complexes, which leads to alterations in the physical properties of DNA and inhibits DNA-directed RNA synthesis5. Actinomycin X2, in particular, has been investigated not only for its antimicrobial properties but also for its potential as a natural dye for silk fabric, demonstrating additional applications beyond its clinical use2.
Actinomycin X2 has been shown to have broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli when immobilized onto silk fibroin films6. These antimicrobial films (AMFs) have demonstrated a suitable degradation rate, good hemocompatibility, and reduced cytotoxicity, making them potential candidates for skin wound healing6. In vivo experiments indicated that wound inflammation was prevented by AMFs, which promoted wound repair and improved the wound microenvironment6.
Ac.X2 has been applied as a natural dye for silk fabric, where it exhibited greater uptake and color fastness compared to cotton fabrics2. The dyed silk fabric with Ac.X2 showed good UV protection ability and maintained over 90% antibacterial activity even after 20 washing cycles2. The general toxicity of the dyed fabric was evaluated through a brine shrimp assay, indicating good biological safety properties2.
Force spectroscopy studies have revealed the DNA structural dynamics that govern the slow binding of actinomycin D, a closely related compound to Ac.X27. These studies have provided quantitative support for a model in which the biologically active mode of actinomycin binding is to pre-melted double-stranded DNA, as found in transcription bubbles7. This understanding of the binding mechanism has implications for the use of actinomycins in targeting transcriptionally hyperactive cancer cells7.
Actinomycin X2 is classified as a polypeptide antibiotic. It is isolated from marine-derived actinomycetes, particularly from the genus Streptomyces. The extraction process typically involves fermentation in specialized media, followed by purification steps such as chromatography to isolate the compound from other actinomycins, notably Actinomycin D, which shares similar structural features but differs in biological activity and potency.
The synthesis of Actinomycin X2 involves fermentation processes using specific strains of Streptomyces. For instance, one study reported culturing the strain in ISP4 medium under controlled conditions (pH 7.0, temperature 28 °C) for seven days. The fermentation broth is then extracted with ethyl acetate to yield a crude extract, which is further purified using preparative liquid chromatography techniques. This method has been optimized to achieve high purity levels (up to 97.8%) through supercritical fluid chromatography, providing an efficient and environmentally friendly approach to isolate this compound from complex mixtures .
The molecular formula of Actinomycin X2 is , with a molecular weight of approximately 1269.6173 g/mol. The structure includes multiple functional groups such as amides and aromatic rings that are crucial for its biological activity. Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate its structure, confirming the presence of specific peaks that correspond to its unique chemical environment .
Actinomycin X2 undergoes various chemical reactions that are essential for its antimicrobial activity. The compound's mechanism involves intercalation into DNA, which inhibits RNA synthesis. This process is facilitated by its planar structure that allows it to fit between DNA base pairs. The reactivity of Actinomycin X2 can also be influenced by environmental factors such as pH and temperature, which affect its stability and efficacy against target pathogens .
The primary mechanism of action for Actinomycin X2 involves binding to DNA at specific sites, leading to the inhibition of transcription processes. This action disrupts protein synthesis in bacterial cells, ultimately resulting in cell death. Studies have indicated that Actinomycin X2 shows a higher affinity for certain bacterial RNA polymerases compared to others, making it particularly effective against resistant strains like MRSA . The minimum inhibitory concentration (MIC) for Actinomycin X2 has been reported to range from 1.56 to 12.5 µg/ml against various bacterial strains .
Actinomycin X2 appears as an orange-yellow amorphous powder with notable thermal stability and resistance to both acidic and alkaline conditions. Its UV-Vis absorption maxima are observed at wavelengths around 239 nm and 443 nm, which are indicative of its conjugated systems within the molecular structure. Fourier Transform Infrared Spectroscopy (FTIR) analysis reveals characteristic absorption bands corresponding to amide linkages and aromatic functionalities .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 1269.6173 g/mol |
Appearance | Orange-yellow powder |
UV Absorption Maxima | 239 nm, 443 nm |
Stability | High thermal stability |
Actinomycin X2 has significant potential in pharmaceutical applications due to its antimicrobial properties. It is primarily investigated for its effectiveness against resistant bacterial strains, particularly in treating infections caused by MRSA. Additionally, its unique chemical structure makes it a candidate for further research in drug development aimed at overcoming antibiotic resistance. Furthermore, studies have explored its use in dyeing processes for textiles due to its ability to impart color while providing antimicrobial properties .
Actinomycin X2 (chemical formula: C₆₂H₈₄N₁₂O₁₇; molecular weight: 1269.40 g/mol) is a chromopeptide lactone antibiotic characterized by a phenoxazinone chromophore core linked to two identical pentapeptidolactone rings [2] [5]. The chromophore, 2-amino-4,6-dimethyl-3-oxo-phenoxazine-1,9-dicarboxylic acid, provides the compound’s distinctive orange-yellow color and facilitates intercalation into nucleic acid structures [3] [7]. Each pentapeptidolactone ring consists of the sequence L-Threonine → D-Valine → L-Proline → Sarosine → L-Methylvaline, forming a cyclic depsipeptide through ester bonding between the threonine carboxyl group and the hydroxyl group of the terminal methylvaline [5] [8].
Stereochemical analysis reveals absolute configurations at chiral centers as follows:
The planar structure was confirmed via high-resolution mass spectrometry (observed m/z 1269.6173 [M+H]⁺; calculated: 1269.62) and NMR spectroscopy (¹H and ¹³C) [2] [8]. The phenoxazinone ring system exhibits UV-Vis absorption maxima at 443 nm, characteristic of actinomycin congeners [2].
Table 1: Key Structural Features of Actinomycin X2
Component | Chemical Feature | Biological Role |
---|---|---|
Phenoxazinone core | Planar heteroaromatic system | DNA intercalation; chromophore |
Pentapeptide rings | Cyclic depsipeptide (ester + amide bonds) | Target specificity; structural stability |
Stereochemistry | Mixed D/L-amino acids | Resistance to proteolysis |
Hydrophobic residues | D-Valine, L-Methylvaline | Membrane penetration |
Actinomycin X2 is biosynthesized by the marine-derived actinobacterium Streptomyces cyaneofuscatus through a solid-state fermentation process. Optimal production occurs in ISP-4 medium at pH 7.0 and 28°C with aeration (160 rpm), yielding 98.21 ± 2.68 mg/L of crude pigment after 7 days [2] [5]. Ethyl acetate extraction followed by preparative liquid chromatography isolates the pure compound, constituting 19.7% of the crude extract [2]. Key biosynthetic precursors include:
The biosynthetic gene cluster (BGC) in S. cyaneofuscatus features:
Table 2: Fermentation Parameters for Actinomycin X2 Production
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Temperature | 28°C | ↑ Thermal stability of enzymes |
pH | 7.0 | ↑ Precactor solubility |
Aeration | 160 rpm | ↑ Oxygen-dependent cyclization |
Fermentation duration | 7 days | Maximizes secondary metabolite production |
Actinomycin X2 shares structural homology with Actinomycin D but differs in alkylation patterns:
This single methyl group difference imparts distinct biochemical properties:
Against Mycobacterium tuberculosis H37Rv, Actinomycin X2 exhibits MIC values of 2.64 ± 0.07 μg/mL, while Actinomycin D shows 1.80 ± 0.24 μg/mL, indicating minor efficacy differences [3]. Molecular docking confirms stronger binding of Actinomycin X2 to protein kinase PknB (-12.3 kcal/mol vs. -11.7 kcal/mol for Actinomycin D), a key anti-tubercular target [3].
Table 3: Bioactivity Comparison of Actinomycin Congeners
Organism | Actinomycin X2 MIC (μg/mL) | Actinomycin D MIC (μg/mL) |
---|---|---|
Staphylococcus aureus (MRSA) | 0.25 | 1.56 |
Mycobacterium bovis (BCG) | 1.56 ± 0.0 | 1.56 ± 0.0 |
Mycobacterium tuberculosis | 2.64 ± 0.07 | 1.80 ± 0.24 |
Escherichia coli | >50 | >50 |
Actinomycin X2 is assembled by a type II NRPS system featuring standalone adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains [4] [6]. The biosynthetic process involves:
Peptidyl carrier proteins (PCPs): Serve as docking sites for thioesterified amino acids via 4'-phosphopantetheine (4'-Ppant) cofactors. S. cyaneofuscatus expresses three PCPs coordinating pentapeptide chain elongation [4] [6].
Condensation domains: Catalyze amide bond formation between PCP-tethered intermediates. The acmX cluster contains:
The type II NRPS architecture enables iterative module use:
Table 4: NRPS Domain Organization in Actinomycin X2 Biosynthesis
Domain Type | Function | Specificity/Activity |
---|---|---|
Adenylation (A₁) | Activates L-Threonine | ATP-dependent adenylate formation |
Adenylation (A₂) | Activates D-Valine | Epimerization during loading |
Adenylation (A₃) | Activates L-Proline/L-Methylvaline | Bivalent substrate recognition |
PCP | Carrier for thioesterified intermediates | 4'-Ppant-mediated tethering |
Condensation (C) | Peptide bond formation | Nucleophilic acyl substitution |
Thioesterase (TE) | Cyclorelease | Macrocyclization via serine protease mechanism |
This NRPS programming results in the symmetric dimeric structure unique to actinomycins. The system’s nonlinear logic (e.g., shared A domains, iterative PCP use) distinguishes it from colinear type I NRPS systems and enables efficient production of this pharmacologically significant metabolite [4] [9].
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